N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring:
- A benzo[1,3]dioxole moiety linked via a methylene group to an acetamide backbone.
- A cyclopenta[d]pyrimidine core fused with a tetrahydro ring system, substituted with a thiophen-2-ylmethyl group at position 1 and a thioether linkage at position 2.
- A thioacetamide bridge connecting the benzodioxole and cyclopenta[d]pyrimidine units.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-20(23-10-14-6-7-18-19(9-14)29-13-28-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-30-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDKIFOTNUJHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Cyclopenta[d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
- Analog (): Compounds like (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a, 11b) feature a thiazole ring fused to pyrimidine. These analogs exhibit moderate yields (68%) and melting points (213–246°C), with bioactivities linked to their electron-withdrawing substituents (e.g., cyano groups) .
Pyrimidine Derivatives with Thioether Linkages
Substituent Effects on Bioactivity
Benzodioxole vs. Benzothiazole Moieties
- Analog () : Benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide) demonstrate anti-inflammatory (IC~50~ = 12–18 µM) and antibacterial (MIC = 8–32 µg/mL) activities, attributed to the thiazole-thioacetamide pharmacophore .
Thiophene vs. Furan Substituents
- Target Compound : The thiophen-2-ylmethyl group may enhance metabolic stability compared to furan derivatives due to sulfur’s lower electronegativity.
- Analog () : Compounds with 5-methylfuran-2-yl substituents (e.g., 12 ) show moderate antibacterial activity (MIC = 32–64 µg/mL), suggesting that thiophene’s larger atomic radius could improve hydrophobic interactions .
Bioactivity and Pharmacological Potential
Enzymatic Interactions
Comparative Bioactivity Data
Q & A
Q. Basic: What is the standard synthetic pathway for this compound?
The synthesis involves multi-step reactions, typically starting with the condensation of a thiol-containing pyrimidinone intermediate with a benzo[d][1,3]dioxole-derived acetamide. Key steps include:
- Thioether formation : Reaction of a pyrimidinone thiol with a bromoacetamide derivative under basic conditions (e.g., triethylamine) in solvents like dimethylformamide (DMF) or dichloromethane .
- Functionalization : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or alkylation, requiring precise pH and temperature control (~60–80°C) .
- Purification : Intermediate and final products are monitored via TLC or HPLC, with recrystallization or column chromatography used for isolation .
Q. Advanced: How can researchers optimize reaction yields while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation. Microwave-assisted synthesis can reduce reaction times .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents improve regioselectivity .
- In-line analytics : Real-time HPLC monitoring identifies side products (e.g., disulfide formation), enabling mid-reaction adjustments .
Structural Characterization
Q. Basic: Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and confirms thioether (C-S) linkages .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~500–550) .
- X-ray crystallography : Resolves stereochemistry of the cyclopenta[d]pyrimidinone core .
Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Dynamic NMR : Assess rotational barriers in thioacetamide groups causing peak splitting .
- Isotopic labeling : ³⁵S-labeled thioether groups track unintended oxidation or degradation .
- Computational modeling : DFT calculations predict chemical shifts to distinguish structural isomers .
Biological Activity & Mechanisms
Q. Basic: What biological targets are hypothesized for this compound?
Structural analogs suggest activity against:
- Kinases : Cyclopenta[d]pyrimidinone mimics ATP-binding pockets .
- Epigenetic regulators : Benzo[d][1,3]dioxole groups may inhibit histone deacetylases (HDACs) .
- Antimicrobial targets : Thiophene moieties disrupt bacterial membrane proteins .
Q. Advanced: How to validate target engagement and mechanism of action?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to recombinant kinases .
- Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .
- CRISPR knockouts : Eliminating putative targets (e.g., HDAC6) tests phenotype rescue .
Data Contradictions & Reproducibility
Q. Advanced: How to address discrepancies in biological activity across studies?
- Solubility controls : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Metabolic stability assays : Liver microsomes identify species-specific degradation (e.g., human vs. murine CYP450) .
- Batch variability analysis : Compare synthetic lots via UPLC-MS to trace impurities affecting bioactivity .
Comparative Studies & SAR
Q. Advanced: What structural modifications enhance potency or reduce toxicity?
- Thioether replacement : Sulfone or sulfonamide analogs improve metabolic stability but may reduce permeability .
- Heterocycle substitution : Replacing thiophene with furan or pyridine alters selectivity for kinase isoforms .
- Prodrug strategies : Esterification of the acetamide enhances oral bioavailability .
Computational & Modeling Approaches
Q. Advanced: How to prioritize derivatives for synthesis using in silico tools?
- Docking simulations : Glide or AutoDock predicts binding poses in kinase ATP pockets .
- ADMET prediction : SwissADME forecasts pharmacokinetic liabilities (e.g., P-glycoprotein efflux) .
- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent effects on binding affinity .
Pharmacological Profiling
Q. Advanced: What assays are critical for preclinical development?
- hERG inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risk .
- Cytotoxicity panels : NCI-60 screens identify off-target effects in diverse cancer lines .
- PK/PD modeling : Rat pharmacokinetics (AUC, Cmax) inform dosing regimens for in vivo efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
